molecular formula C17H18N4O2 B2513740 N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 1281063-73-7

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2513740
CAS No.: 1281063-73-7
M. Wt: 310.357
InChI Key: PQLTZCCFUOTWHN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a cyanocyclobutyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the cyanocyclobutyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)benzamide: Shares the cyanocyclobutyl group but differs in the rest of the structure.

    N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide: Similar in having the cyanocyclobutyl and N-methyl groups but with different substituents.

Uniqueness

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-20(17(12-18)9-6-10-17)16(22)15-14(23-2)11-21(19-15)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLTZCCFUOTWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NN(C=C1OC)C2=CC=CC=C2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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